molecular formula C17H16N2O4 B2364987 4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol CAS No. 743452-11-1

4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol

Cat. No.: B2364987
CAS No.: 743452-11-1
M. Wt: 312.325
InChI Key: NLUWKKNOXIRINM-UHFFFAOYSA-N
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Description

4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol is a nitroethyl-substituted indole derivative featuring a methoxyphenol moiety. Notably, indole derivatives are prominent in medicinal chemistry due to their diverse pharmacological activities, including antifungal, receptor antagonism, and enzyme inhibition . The nitroethyl group may influence electronic properties and binding interactions, though its specific role in this compound remains underexplored. indicates commercial availability was discontinued, possibly due to synthesis challenges or preliminary efficacy concerns .

Properties

IUPAC Name

4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-17-8-11(6-7-16(17)20)14(10-19(21)22)13-9-18-15-5-3-2-4-12(13)15/h2-9,14,18,20H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUWKKNOXIRINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroalkene Synthesis via Henry Reaction

The nitroethyl bridge in the target compound originates from β-nitrostyrene intermediates. A Henry reaction between 2-methoxy-4-hydroxybenzaldehyde and nitromethane forms a β-nitro alcohol, which is dehydrated to yield 4-hydroxy-2-methoxy-β-nitrostyrene.
Procedure :

  • Henry Reaction : 2-Methoxy-4-hydroxybenzaldehyde reacts with nitromethane in ammonium acetate/ethanol under reflux, yielding the β-nitro alcohol.
  • Dehydration : Treatment with acetic anhydride or polyphosphoric acid (PPA) eliminates water, generating the nitroalkene.

Electrophilic Alkylation of Indole

Indole undergoes Michael addition with the nitroalkene under acidic conditions to form the nitroethyl-indole intermediate. This step is analogous to methods reported for 3-(2-nitroethyl)-1H-indoles.
Optimized Conditions :

  • Catalyst : Acetic acid (10 mol%) in ethanol.
  • Temperature : Reflux (80°C) for 2–8 hours.
  • Yield : 60–84% for analogous substrates.

Example :
$$
\text{Indole} + \text{4-Hydroxy-2-methoxy-β-nitrostyrene} \xrightarrow{\text{AcOH/EtOH, reflux}} \text{3-(2-Nitro-1-(4-hydroxy-2-methoxyphenyl)ethyl)-1H-indole}
$$

Functional Group Protection and Deprotection

The phenolic -OH group in 2-methoxy-4-hydroxybenzaldehyde may require protection during nitroalkene synthesis to prevent side reactions.

  • Protection : Methylation using iodomethane/K₂CO₃ in DMF.
  • Deprotection : BBr₃ in dichloromethane selectively cleaves the methyl ether post-alkylation.

Alternative Pathways

Acid-Catalyzed Condensation

Polyphosphoric acid (PPA) or methanesulfonic acid (MsOH) facilitates condensation between 3-(2-nitrovinyl)-1H-indoles and phenols, as demonstrated in benzofuran-2(3H)-one syntheses.
Adaptation for Target Compound :

  • Synthesize 3-(2-nitrovinyl)-1H-indole via condensation of indole with nitroethylene.
  • React with 2-methoxyphenol in MsOH at 40°C.

Advantages :

  • Avoids nitroalkene isolation.
  • Yields up to 51% for structurally related compounds.

Experimental Validation and Challenges

Regioselectivity in Indole Functionalization

The indole’s 3-position is inherently reactive, but N-alkylation competes with C-3 alkylation. Acidic conditions favor C-3 attack, as protonation enhances electrophilicity at this position.

Nitro Group Stability

Nitroalkenes are sensitive to reduction and polymerization. Stabilizing strategies include:

  • Low-Temperature Reactions : Mitigate decomposition.
  • Inert Atmosphere : Prevents oxidative side reactions.

Purification Challenges

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves nitroethyl-indole derivatives.
  • Recrystallization : Ethanol or methanol yields high-purity crystals.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Henry/Michael Addition High regioselectivity, scalable Requires phenol protection/deprotection 60–84%
Acid-Catalyzed Condensation One-pot synthesis, no isolation needed Harsh conditions (MsOH, 40°C) 45–51%
Catalytic Alkylation Enhanced stereocontrol (if chiral) Complex catalysts, higher cost 70–93%

Chemical Reactions Analysis

Types of Reactions

4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like methanol and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that 4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol exhibits significant anticancer activity. In vitro evaluations against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon), showed that certain derivatives of this compound can induce apoptosis and inhibit cell proliferation effectively. For example, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains) and Gram-negative bacteria like Mycobacterium tuberculosis. The structural modifications of the compound are believed to enhance its bioactivity against these pathogens .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Research indicates that derivatives of this compound can inhibit lipoxygenase enzymes, which are involved in inflammatory processes. The inhibition potency varies with structural modifications, suggesting that specific substituents can significantly enhance biological activity .

Mechanistic Studies

Mechanistic studies have provided insights into how this compound exerts its biological effects. For instance, it has been shown to cause cell cycle arrest at the G2/M phase and disrupt tubulin polymerization, which is critical for cancer cell division . These findings suggest that compounds based on this structure could serve as leads for developing new anticancer agents.

Research Case Studies

Study FocusFindingsReference
Anticancer ActivityDerivatives demonstrated IC50 values as low as 0.34 μM against MCF-7 cells
Antimicrobial EfficacyEffective against MRSA and Mycobacterium tuberculosis
Enzyme InhibitionInhibitory effects on lipoxygenase enzymes with varying potencies based on structure

Mechanism of Action

The mechanism of action of 4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Features of Selected Indole Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol Indole + nitroethyl + methoxyphenol 2-nitroethyl, 2-methoxyphenol Not reported (discontinued)
5-((5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-yl)amino)-2-methoxyphenol (18) Thiadiazole + di(indolyl)methyl + methoxyphenol Thiadiazole, di(indolyl)methyl Antifungal
1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol (4g) Indole + sulfonyl + piperazine 4-iodophenylsulfonyl, piperazine 5-HT6 receptor antagonist (IC50 = 32 nM)
4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol Benzimidazole + methoxyphenol Benzimidazole, 4-hydroxy-3-methoxybenzyl Structural studies (hydrogen bonding network)
3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione Bis-indole + pyrrole-dione Aminopropyl, pyrrole-dione Proposed anticancer candidate

Key Observations:

Substituent Impact on Activity: The thiadiazole and di(indolyl)methyl groups in compound 18 () enhance antifungal activity, likely through increased lipophilicity and target binding . Sulfonyl and piperazine moieties in 4g () improve 5-HT6 receptor affinity, with IC50 values in the nanomolar range, suggesting the importance of electronegative groups for receptor interactions .

Structural Conformation :

  • Crystal structures of benzimidazole derivatives () reveal dihedral angles (44.26°–82.91°) between aromatic rings, influencing molecular rigidity and intermolecular hydrogen bonding (O–H⋯N/O–H⋯O), which may stabilize receptor binding .

Synthetic Accessibility :

  • Benzimidazole derivatives are synthesized via condensation of aldehydes and diamines (), whereas thiadiazole analogs require cyclization of thiosemicarbazides . The nitroethyl group in the target compound may necessitate specialized nitration steps, complicating synthesis .

Pharmacological and Industrial Relevance

  • Antifungal Applications: Thiadiazole-indole hybrids (e.g., compound 18) exhibit broad-spectrum antifungal activity, suggesting the target compound’s methoxyphenol group could synergize with nitroethyl for similar effects .
  • Drug Repurposing: identifies nitro-substituted indoles as candidates for non-small cell lung cancer, though clinical validation is pending .

Biological Activity

The compound 4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol is an indole derivative that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{14}H_{14}N_{2}O_{4}
  • Molecular Weight : 270.27 g/mol
  • Functional Groups : Indole moiety, nitro group, methoxy group, and phenolic hydroxyl.

This compound's unique structure contributes to its diverse biological properties.

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Mycobacterium tuberculosis

In a recent study, an analog of this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 3.90 μg/mL against S. aureus and less than 1 μg/mL against MRSA, indicating potent antibacterial activity .

Anticancer Activity

Indole derivatives have also been extensively studied for their anticancer properties. The following effects have been observed:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of cell proliferation in various cancer types, including lung and colon cancers.

A specific study highlighted the cytotoxic effects of related indole compounds on human leukemia and lung cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Anti-inflammatory and Antioxidant Effects

Compounds with similar structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Additionally, antioxidant activities have been documented through the scavenging of free radicals, which could contribute to their protective effects against oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological activity may involve:

  • Inhibition of key enzymes : Such as cyclooxygenase (COX) in the inflammatory pathway.
  • Modulation of signaling pathways : Including NF-kB and MAPK pathways involved in inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving the evaluation of various indole derivatives, it was found that compounds structurally related to this compound exhibited significant antibacterial activity against both drug-sensitive and resistant strains of bacteria. The study utilized a series of assays to determine the MIC values and cytotoxicity profiles.

CompoundMIC (μg/mL)Target Pathogen
This compound3.90Staphylococcus aureus
Analog A<1Methicillin-resistant S. aureus
Analog B5.00Mycobacterium tuberculosis

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of related indole compounds demonstrated their ability to inhibit cell growth in various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth in vivo.

Cell LineIC50 (μM)Mechanism
MV4-11 (Leukemia)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HCT116 (Colon Cancer)10.0Inhibition of proliferation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol, and what challenges arise during its preparation?

  • Methodological Answer : Synthesis often involves multi-step reactions, such as nitroalkylation of indole derivatives followed by coupling with substituted phenolic moieties. For example, similar indole-nitroethyl compounds are synthesized via Michael addition reactions using nitrostyrene intermediates . Key challenges include controlling regioselectivity during indole functionalization and stabilizing nitroethyl intermediates, which are prone to decomposition under acidic or high-temperature conditions. Solvent choice (e.g., DMF or toluene) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally related indole derivatives (e.g., ), monoclinic systems (space group P2₁/c) are common. Parameters like unit cell dimensions (e.g., a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°) and refinement metrics (R factor = 0.058) ensure accuracy . SC-XRD reveals intramolecular interactions (e.g., hydrogen bonding between nitro and methoxy groups), which influence conformational stability and packing efficiency .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., indole C3-H and methoxy protons). Aromatic proton splitting patterns differentiate ortho/meta/para substitution .
  • IR : Stretching frequencies for nitro (∼1520 cm⁻¹) and hydroxyl (∼3400 cm⁻¹) groups confirm functionalization .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 376.40 for C₂₂H₂₀N₂O₄ in ) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict favorable reaction pathways. For nitroethyl-indole systems, simulations identify steric hindrance at the indole C3 position as a key bottleneck. Solvent effects (e.g., polar aprotic vs. nonpolar) are modeled using COSMO-RS to optimize yields .

Q. What strategies resolve contradictory data in NMR assignments for nitroethyl-substituted indoles?

  • Methodological Answer : Discrepancies often arise from dynamic proton exchange or paramagnetic impurities. Advanced methods include:

  • Variable Temperature (VT) NMR : Suppresses exchange broadening (e.g., indole NH protons at low temps).
  • 2D NMR (COSY, NOESY) : Correlates coupling networks to assign overlapping signals (e.g., distinguishing nitroethyl CH₂ protons from methoxy groups) .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Nitro groups are electron-withdrawing, increasing susceptibility to hydrolysis in basic media. Stability studies (pH 1–13, 25–60°C) show rapid degradation above pH 10. Buffered solutions (pH 7.4, PBS) are recommended for biological assays. Degradation products are identified via LC-MS, with nitro-to-amine reduction observed under reductive conditions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (GHS Category 2A eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (particle size >10 µm).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA code D001) .

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